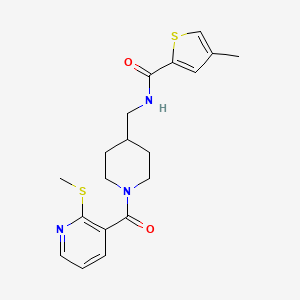
5-Fluoro-1,2-benzothiazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-1,2-benzothiazol-3-one is a derivative of benzothiazole, a compound known for its diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry Benzothiazoles are characterized by a fused bicyclic structure consisting of a benzene ring and a thiazole ring
作用機序
Target of Action
5-Fluoro-1,2-benzothiazol-3-one, a derivative of benzothiazole, has been reported to display antibacterial activity by inhibiting several targets. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biochemical pathways, contributing to the compound’s broad-spectrum antibacterial activity.
Mode of Action
The compound interacts with its targets, leading to the inhibition of essential enzymes and proteins. This interaction disrupts the normal functioning of the bacterial cell, leading to its death . The specific mode of action can vary depending on the target enzyme or protein, but generally involves the disruption of critical biochemical processes.
Biochemical Pathways
The affected pathways include DNA replication, cell wall synthesis, protein synthesis, and various metabolic pathways. The inhibition of these pathways disrupts the normal functioning of the bacterial cell, leading to its death . The compound’s broad range of targets allows it to affect multiple pathways simultaneously, enhancing its antibacterial efficacy.
生化学分析
Biochemical Properties
Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes
Cellular Effects
Benzothiazole derivatives have been shown to have significant biological activities, including anti-cancer, anti-bacterial, and anti-tuberculosis effects . These effects suggest that 5-Fluoro-1,2-benzothiazol-3-one could potentially influence cell function in a similar manner.
Molecular Mechanism
Benzothiazole derivatives have been shown to inhibit several enzymes . It’s possible that this compound could exert its effects at the molecular level through similar mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2-benzothiazol-3-one typically involves the cyclization of 2-aminothiophenol derivatives with appropriate fluorinated reagents. One common method includes the reaction of 2-aminothiophenol with fluorinated carboxylic acids or their derivatives under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dioxane, and the use of catalysts like diethylsilane can enhance the yield and efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity starting materials and optimized reaction conditions to minimize impurities and maximize the production efficiency.
化学反応の分析
Types of Reactions
5-Fluoro-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .
科学的研究の応用
5-Fluoro-1,2-benzothiazol-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
類似化合物との比較
Similar Compounds
Benzothiazole: The parent compound, lacking the fluorine substitution, is less reactive but still widely used in various applications.
2-Aminobenzothiazole: This derivative is commonly used in the synthesis of more complex molecules.
5-Nitro-1,2-benzothiazol-3-one: Another derivative with a nitro group at the 5th position, exhibiting different reactivity and applications.
Uniqueness
5-Fluoro-1,2-benzothiazol-3-one is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. The fluorine substitution enhances its reactivity, stability, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
5-fluoro-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPCUKYPWPUJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B3006596.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B3006598.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3006600.png)
![N1-(2-hydroxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3006601.png)
![N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3006602.png)

![5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide](/img/structure/B3006605.png)



![N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3006612.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide](/img/structure/B3006614.png)
